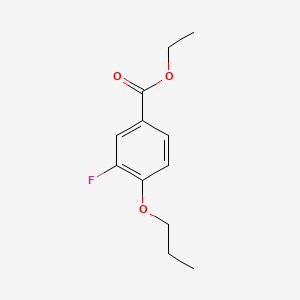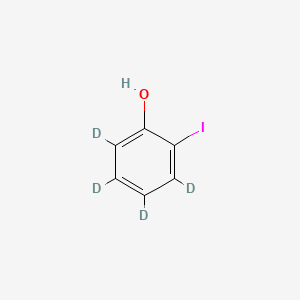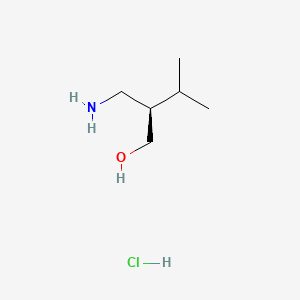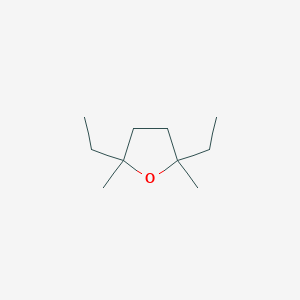
2,5-Diethyl-2,5-dimethyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethyl-2,5-dimethyloxolane is a nonpolar, nonperoxide-forming ether solvent. It is known for its sustainable synthesis and high atom economy, making it an environmentally friendly alternative to traditional solvents. This compound is particularly notable for its stability and nonperoxide-forming nature, which enhances its safety profile in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Diethyl-2,5-dimethyloxolane can be synthesized from renewable sources with high atom economy (97%) and reaction mass efficiency (94%). The synthesis involves the substitution of all hydrogen atoms at the α-position to the ethereal oxygen with alkyl groups, such as methyl and ethyl groups . Quantum mechanical calculations and DP4+ probability modeling indicate that the cis isomer of this compound is most plausible, although actual NMR data suggest a 1:1 mixture of cis and trans isomers .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes, emphasizing sustainable and bio-based methods. The process ensures high yields and minimal waste, aligning with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diethyl-2,5-dimethyloxolane undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles and oxidizing agents. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. the compound’s stability often leads to high yields of the desired products .
Wissenschaftliche Forschungsanwendungen
2,5-Diethyl-2,5-dimethyloxolane has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent in organic synthesis, particularly in reactions requiring nonpolar solvents.
Biology: The compound’s nonmutagenic nature makes it suitable for use in biological assays and experiments.
Industry: This compound is used in the extraction of natural products and the creation of hydrophobic coatings.
Wirkmechanismus
The mechanism by which 2,5-Diethyl-2,5-dimethyloxolane exerts its effects is primarily related to its solvent properties. The substitution of hydrogen atoms with alkyl groups inhibits the formation of explosive peroxides, enhancing its stability. The compound’s nonpolar character allows it to dissolve nonpolar substances effectively, making it a versatile solvent in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetramethyloxolane: Another nonpolar, nonperoxide-forming ether solvent.
Tetrahydrofuran: A commonly used ether solvent with different solvation properties.
Uniqueness
2,5-Diethyl-2,5-dimethyloxolane is unique due to its high atom economy, reaction mass efficiency, and nonperoxide-forming nature. These properties make it a safer and more sustainable alternative to traditional solvents .
Eigenschaften
CAS-Nummer |
6285-11-6 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
2,5-diethyl-2,5-dimethyloxolane |
InChI |
InChI=1S/C10H20O/c1-5-9(3)7-8-10(4,6-2)11-9/h5-8H2,1-4H3 |
InChI-Schlüssel |
PQPOMEZLVLVHBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC(O1)(C)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



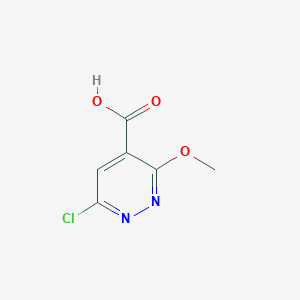
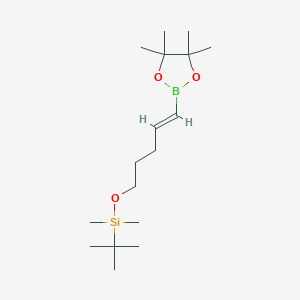
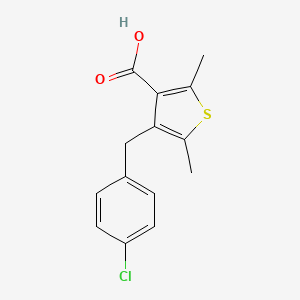

![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)
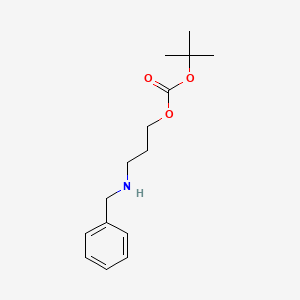
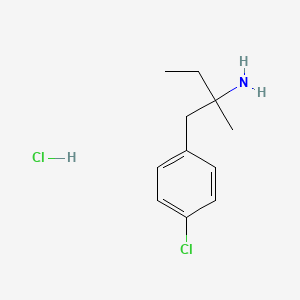
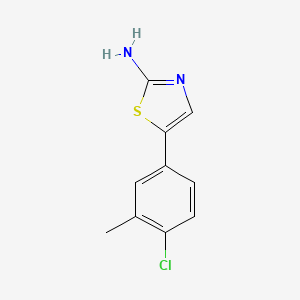
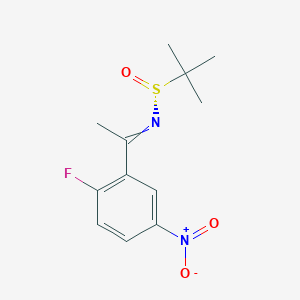
![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)
